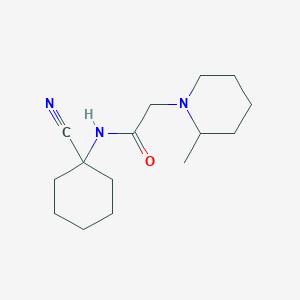

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-13-7-3-6-10-18(13)11-14(19)17-15(12-16)8-4-2-5-9-15/h13H,2-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLLEHVYSCSKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)NC2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with 2-methylpiperidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the cyanocyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

Reduction: Amino derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Related Acetamide Derivatives

Key Structural Features

- Target Compound: N-Substituent: 1-cyanocyclohexyl (C7H10N). Alpha-Substituent: 2-methylpiperidin-1-yl (C6H12N).

Analogous Compounds :

- N-Substituent : 2-(4-chlorobenzoyl)benzofuran-3-yl.

- Alpha-Substituent : 4-methylpiperidin-1-yl.

- Key Difference: The target compound’s 2-methylpiperidine vs. 4-methylpiperidine in 5c; positional isomerism may alter steric interactions and receptor binding . Compound 5i (): N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide.

- Alpha-Substituent: Cyclohexyl(methyl)amino.

- Key Difference: The target compound’s rigid piperidine ring vs. 2-Cyano-N-[(methylamino)carbonyl]acetamide ():

- N-Substituent: (methylamino)carbonyl.

- Alpha-Substituent: Cyano.

- Key Difference: The target compound’s cyclohexyl-cyano group vs. a simpler cyano substituent here, highlighting variations in steric bulk and toxicity profiles .

Physicochemical Properties

The target compound’s higher LogP compared to ’s derivative suggests improved membrane permeability, critical for central nervous system (CNS) targeting .

Pharmacological Activity and Mechanism

Anticonvulsant Activity (Based on Analogs)

- Compound 5c (): Relative anticonvulsant potency = 0.72 (phenytoin = 1.0); ED50 = 0.259 mmol/kg.

- Compound 5i (): Relative potency = 0.74; ED50 = 0.055 mmol/kg.

Mechanism of Action

Pharmacophore mapping from indicates that acetamide derivatives with aromatic rings and heterocyclic substituents (e.g., piperidine) align with the binding sites of phenytoin and carbamazepine. The 1-cyanocyclohexyl group in the target compound could enhance hydrophobic interactions with receptor pockets .

Biological Activity

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, interactions, and possible therapeutic implications.

Chemical Structure and Properties

This compound features a cyanocyclohexyl group linked to an acetamide moiety, which is further connected to a methylpiperidine ring. Its molecular formula is , and it has a molecular weight of 278.36 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the immune system.

The primary mechanism of action for this compound involves its role as a toll-like receptor (TLR) antagonist. TLRs are critical components of the innate immune system, responsible for recognizing pathogens and initiating inflammatory responses. Specifically, this compound has been identified as an antagonist for TLR7 and TLR8, which are implicated in various autoimmune diseases and chronic inflammatory conditions.

Key Mechanisms:

- TLR Antagonism : By inhibiting TLR7 and TLR8, the compound can potentially reduce overactive immune responses, making it a candidate for treating autoimmune disorders.

- Anti-inflammatory Effects : The modulation of TLR signaling pathways may lead to decreased production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

In Vitro Studies

Research has demonstrated that this compound exhibits significant binding affinity to TLRs. Techniques such as surface plasmon resonance have been employed to quantify these interactions.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Surface Plasmon Resonance | High binding affinity to TLR7 and TLR8 was observed. |

| Study 2 | Cytokine Release Assay | Inhibition of TNF-alpha and IL-6 release in activated macrophages. |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound in treating inflammatory diseases.

| Model | Treatment | Outcome |

|---|---|---|

| Mouse Model of Arthritis | Administered daily doses | Significant reduction in joint inflammation and swelling. |

| Mouse Model of Allergic Reaction | Pre-treatment before allergen exposure | Decreased allergic response compared to control group. |

Case Studies

Several case studies highlight the compound's potential applications:

- Autoimmune Disease Management : A study involving mice with induced lupus demonstrated that treatment with this compound resulted in improved clinical scores and reduced autoantibody levels.

- Chronic Inflammation : In models of chronic inflammation, this compound significantly reduced markers such as C-reactive protein (CRP) and interleukin levels, suggesting its utility in managing chronic inflammatory conditions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Cyanocyclohexyl Intermediate : Reaction of cyclohexanone with sodium cyanide under basic conditions.

- Acetamide Formation : The intermediate reacts with chloroacetyl chloride in the presence of triethylamine.

- Final Coupling with Methylpiperidine : The acetamide derivative is reacted with 2-methylpiperidine under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.